molecular formula C4H7NaO2 B1603088 Sodium butyrate-1-13C CAS No. 62601-04-1

Sodium butyrate-1-13C

Cat. No.: B1603088
CAS No.: 62601-04-1
M. Wt: 111.08 g/mol
InChI Key: MFBOGIVSZKQAPD-VZHAHHFWSA-M
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Description

Sodium butyrate-1-13C is a labeled compound where the carbon-1 position of the butyrate molecule is replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes. Sodium butyrate itself is a short-chain fatty acid that plays a significant role in various biological functions, including gene expression regulation and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium butyrate-1-13C typically involves the reaction of butyric acid-1-13C with sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of butyric acid-1-13C and sodium hydroxide.

    Reaction Vessels: Industrial reactors with efficient mixing and temperature control.

    Purification: The product is purified using techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium butyrate-1-13C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form butanol.

    Substitution: It can participate in nucleophilic substitution reactions to form esters and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Butanol.

    Substitution: Various esters and derivatives depending on the reagents used.

Scientific Research Applications

Sodium butyrate-1-13C has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of butyrate metabolism.

    Biology: Investigates the role of butyrate in gene expression and its effects on cellular processes.

    Medicine: Studies the therapeutic potential of butyrate in treating diseases such as inflammatory bowel disease and cancer.

    Industry: Utilized in the production of labeled compounds for research and development purposes .

Mechanism of Action

Sodium butyrate-1-13C exerts its effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to histone hyperacetylation, which alters chromatin structure and promotes gene expression. The molecular targets include HDAC1, HDAC2, and HDAC3. Additionally, butyrate influences various signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Sodium butyrate-1,2-13C2: Another labeled form of sodium butyrate with carbon-13 isotopes at both the carbon-1 and carbon-2 positions.

    Sodium butyrate-13C4: Labeled with carbon-13 at all four carbon positions.

Uniqueness

Sodium butyrate-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for tracing metabolic pathways that involve the initial carbon of the butyrate molecule. This specificity allows for detailed studies of biochemical processes and metabolic flux .

Properties

IUPAC Name

sodium;(113C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-VZHAHHFWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635809
Record name Sodium (1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62601-04-1
Record name Butanoic acid-1-13C-acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62601-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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